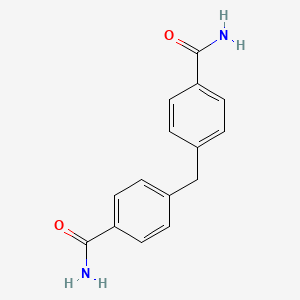
4-((4-Carbamoylphenyl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Carbamoylphenyl)methyl)benzamide is an organic compound with the molecular formula C15H14N2O2. This compound is characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a carbamoyl group. It is a significant intermediate in the synthesis of various industrial and pharmaceutical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Carbamoylphenyl)methyl)benzamide can be achieved through a two-step reaction process. The first step involves the preparation of N-(4-carbamoylphenyl)-4-nitrobenzamide by reacting 4-nitrobenzoyl chloride with 4-aminobenzoyl amide in the presence of a base such as triethylamine or pyridine . The second step involves the reduction of the nitro group to an amino group, resulting in the formation of this compound .
Industrial Production Methods
For industrial production, the synthesis is optimized to improve yields and procedures. The reaction is typically carried out in dichloromethane with a base, and the overall yield can be higher than 78% . This method is designed to be safe, inexpensive, and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Carbamoylphenyl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction is typically carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
4-((4-Carbamoylphenyl)methyl)benzamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-((4-Carbamoylphenyl)methyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
4-((4-Carbamoylphenyl)methyl)benzamide can be compared with other similar compounds, such as:
Para-aminobenzoic acid (PABA): PABA is a commonly used building block in pharmaceuticals and has similar structural features.
N-(4-(3-Methoxyphenyl)carbamoyl)phenyl)nicotinamide: This compound has shown significant biological activity and is structurally related to this compound.
2,3-Dimethoxybenzamide: This compound is used in various industrial applications and has similar chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and its versatile applications in different fields.
Propriétés
Numéro CAS |
47004-70-6 |
|---|---|
Formule moléculaire |
C15H14N2O2 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
4-[(4-carbamoylphenyl)methyl]benzamide |
InChI |
InChI=1S/C15H14N2O2/c16-14(18)12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)15(17)19/h1-8H,9H2,(H2,16,18)(H2,17,19) |
Clé InChI |
PSMROHUITDXCIO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=CC=C(C=C2)C(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


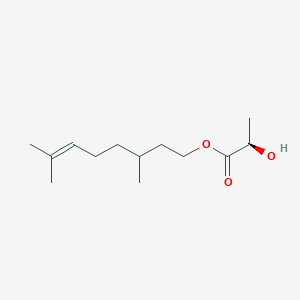
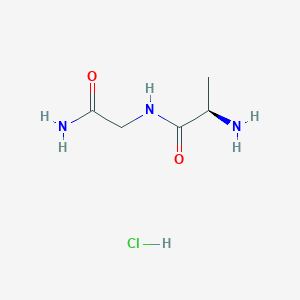
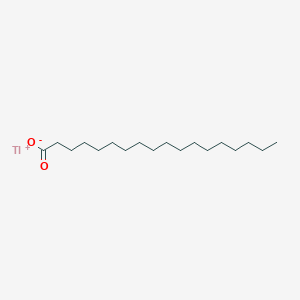

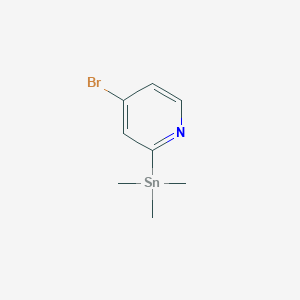
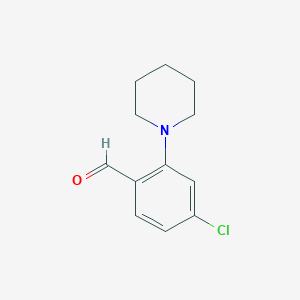
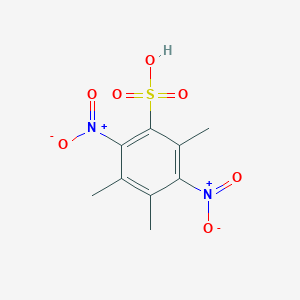
![n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide](/img/structure/B13745114.png)
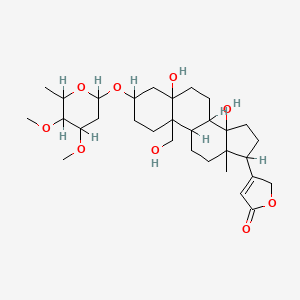
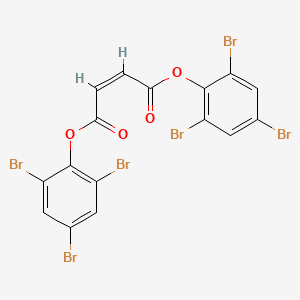
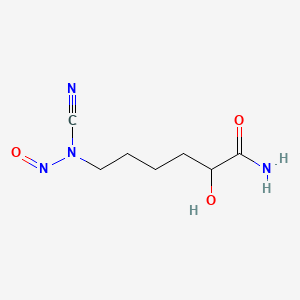
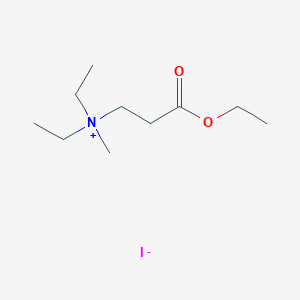
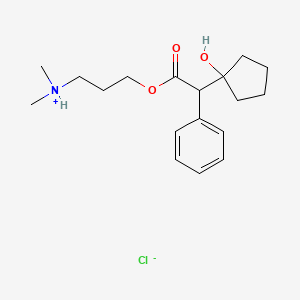
![6-Methoxy-2-phenylbenzo[b]furan](/img/structure/B13745163.png)
